molecular formula C21H19N3O4S B2354116 N-(4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1005308-51-9

N-(4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2354116
M. Wt: 409.46
InChI Key: ZEDWGSJDRYKLNB-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

Thiazole derivatives can be synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds can be further treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structures of thiazole derivatives can be confirmed by their physicochemical properties and spectroanalytical data such as IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions. For example, they can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be analyzed using various techniques such as NMR, IR, and elemental analysis .

Safety And Hazards

The safety and hazards of thiazole derivatives can vary depending on their structure. Some thiazole derivatives have been found to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Future Directions

Thiazoles and their derivatives continue to be a focus of research due to their wide range of applications. Future research may involve the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

IUPAC Name

N-[4-[2-(2-ethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-2-13-5-3-4-6-16(13)23-19(25)10-15-11-29-21(22-15)24-20(26)14-7-8-17-18(9-14)28-12-27-17/h3-9,11H,2,10,12H2,1H3,(H,23,25)(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDWGSJDRYKLNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

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